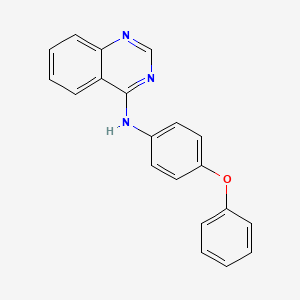

N-(4-苯氧基苯基)-4-喹唑啉胺

描述

Synthesis Analysis

The synthesis of quinazolinamine derivatives involves various innovative methodologies, aiming to enhance the molecule's efficacy and pharmacokinetic properties. For instance, a study by Kurogi et al. (1996) focuses on the synthesis of quinazolines and 4(3H)-quinazolinones by cyclization, aiming to study the hypolipidemic activity of these compounds (Kurogi et al., 1996). Moreover, a catalytic synthesis approach has been explored by Han et al. (2011), where 4-hydroxy-TEMPO was used to facilitate the oxidative synthesis of 2-aryl quinazolines, highlighting the potential for efficient and environmentally friendly synthetic routes (Han et al., 2011).

Molecular Structure Analysis

The study of the molecular structure of N-(4-phenoxyphenyl)-4-quinazolinamine and its derivatives plays a crucial role in understanding their pharmacological potential. Research by Zhou et al. (2021) on the synthesis, crystal structure, DFT, molecular docking, and antitumor activity of a specific quinazolinone derivative provides insights into the compound's structural features and how they contribute to its biological activities (Zhou et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of N-(4-phenoxyphenyl)-4-quinazolinamine derivatives, including their ability to undergo various chemical reactions, is essential for their modification and the enhancement of their biological activities. The synthesis and evaluation of N2, N4-disubstituted quinazoline-2,4-diamines by Van Horn et al. (2014) explore their antibacterial activity, demonstrating how chemical modifications can impact biological efficacy (Van Horn et al., 2014).

Physical Properties Analysis

The physical properties of N-(4-phenoxyphenyl)-4-quinazolinamine, such as solubility, melting point, and stability, are vital for its formulation and application in medicinal chemistry. Although specific studies focusing purely on the physical properties of this compound were not highlighted, general principles of medicinal chemistry suggest that these properties are crucial for drug design and development.

Chemical Properties Analysis

Understanding the chemical properties, including acidity, basicity, and reactivity towards other chemical entities, is crucial for predicting the behavior of N-(4-phenoxyphenyl)-4-quinazolinamine in biological systems and its interaction with biological macromolecules. Studies like those conducted by Moshkina et al. (2021) on substituted quinazolinones and their photophysical properties provide valuable insights into how chemical properties influence the biological functionalities of these molecules (Moshkina et al., 2021).

科学研究应用

难治性实体瘤和 CNS 恶性肿瘤的治疗:吉非替尼是一种与 4-苯胺基喹唑啉类相关的化合物,用于治疗儿科患者的难治性实体瘤和中枢神经系统 (CNS) 恶性肿瘤。它作为表皮生长因子受体 (EGFR) 的特异性抑制剂,在各种肿瘤类型中表达。该化合物在难治性肿瘤和 CNS 恶性肿瘤的儿童中显示出前景,其安全性与在成人中观察到的相似 (Freeman 等,2006).

生物胺转运蛋白调节:N-(二苯甲基)-2-苯基-4-喹唑啉胺,一种在结构上与 N-(4-苯氧基苯基)-4-喹唑啉胺相关的化合物,已被确定为多巴胺转运蛋白的变构调节剂。此类化合物在神经递质转运蛋白的调节中提供了潜在的治疗应用,这在各种神经系统疾病中至关重要 (Pariser 等,2008).

抗疟疾作用:已经合成了一系列喹唑啉二胺,包括 N2-芳基-N4-[(二烷基氨基)烷基]-2,4-喹唑啉二胺,并评估了它们的抗疟疾活性。这些化合物显示出一般的抗疟疾活性,表明在疟疾的治疗和预防中具有潜在应用 (Elslager 等,1981).

光电材料应用:喹唑啉衍生物,包括与 N-(4-苯氧基苯基)-4-喹唑啉胺相关的衍生物,已对其在光电材料中的应用进行了探索。这些化合物对于制造用于有机发光二极管 (OLED)、非线性光学材料和比色 pH 传感器的创新材料非常有价值 (Lipunova 等,2018).

可诱导的氮氧化物合酶的抑制:1,2-二氢-4-喹唑啉胺,与 N-(4-苯氧基苯基)-4-喹唑啉胺相关,已被确定为可诱导的氮氧化物合酶 (i-NOS) 的有效且高度选择性抑制剂,在急性动物模型和慢性动物模型中显示出疗效炎症性疾病 (Tinker 等,2003).

线粒体复合物 I 抑制:一项研究发现喹唑啉衍生物是线粒体复合物 I 的有效抑制剂,在亨廷顿病等疾病的治疗中具有潜在的治疗应用 (Krishnathas 等,2017).

抗菌活性:已合成 N2,N4-二取代喹唑啉-2,4-二胺并针对多重耐药金黄色葡萄球菌进行了测试。这些化合物显示出低微摩尔范围内的最小抑菌浓度,表明它们作为抗菌剂的潜力 (Van Horn 等,2014).

发光材料和生物成像应用:一些喹唑啉酮衍生物表现出良好的发光特性,使其成为用作荧光探针和生物成像试剂的候选物 (Xing 等,2021).

属性

IUPAC Name |

N-(4-phenoxyphenyl)quinazolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O/c1-2-6-16(7-3-1)24-17-12-10-15(11-13-17)23-20-18-8-4-5-9-19(18)21-14-22-20/h1-14H,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJOICMFRJBMONF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=NC=NC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-phenoxyphenyl)quinazolin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(5-isobutyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methyl]-3-methoxybenzenesulfonamide](/img/structure/B5569757.png)

![2-ethyl-1-[(2-nitrophenyl)sulfonyl]-1H-imidazole](/img/structure/B5569771.png)

![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5569794.png)

![1H-pyridazino[6,1-b]quinazoline-2,10-dione](/img/structure/B5569802.png)

![N-({1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl}methyl)-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5569804.png)

![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5569810.png)

![7-(4-chlorobenzyl)-1,3-dimethyl-8-{[3-(4-morpholinyl)propyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5569818.png)

![4,6-dimethyl-2-[(4-nitrobenzyl)thio]quinazoline](/img/structure/B5569833.png)

![N'-[(5-bromo-2-furyl)methylene]-2-phenylacetohydrazide](/img/structure/B5569844.png)

![N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-2-thiophenecarboxamide](/img/structure/B5569853.png)

![1-[(1,5,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5569856.png)